2-Nitrobenzaldehyde semicarbazone
CAS No.: 16004-43-6
Cat. No.: VC20779377
Molecular Formula: C8H8N4O3
Molecular Weight: 208.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16004-43-6 |
|---|---|
| Molecular Formula | C8H8N4O3 |
| Molecular Weight | 208.17 g/mol |
| IUPAC Name | [(Z)-(2-nitrophenyl)methylideneamino]urea |
| Standard InChI | InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5- |
| Standard InChI Key | OEOKLBSECDAYSM-YHYXMXQVSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=N\NC(=O)N)[N+](=O)[O-] |
| SMILES | C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |
Introduction
Chemical Properties and Structure
2-Nitrobenzaldehyde semicarbazone possesses distinct chemical and physical properties that determine its behavior in various applications. The key characteristics of this compound are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 16004-43-6 |
| Molecular Formula | C8H8N4O3 |
| Molecular Weight | 208.17 g/mol |
| Classification | Schiff base/Semicarbazone derivative |
| Physical Form | Solid |
| Storage Conditions | 20°C |
The structure of 2-Nitrobenzaldehyde semicarbazone features a nitro group attached to a benzene ring, with the aldehyde portion forming a Schiff base with the semicarbazide group. This structural arrangement is essential for its function as a derivatizing agent in analytical applications .
The compound is classified as a Schiff base due to the presence of the C=N double bond formed between the aldehyde and the semicarbazide. This structural feature contributes to its stability and reactivity patterns that are exploited in various chemical and analytical procedures .
Synthesis and Preparation
The synthesis of 2-Nitrobenzaldehyde semicarbazone typically involves a condensation reaction between 2-nitrobenzaldehyde and semicarbazide under appropriate conditions. This reaction follows the general mechanism for semicarbazone formation, which involves nucleophilic attack of the semicarbazide on the carbonyl carbon of 2-nitrobenzaldehyde under acidic conditions .
The reaction can be represented as a nucleophilic addition-elimination process where the nucleophilic nitrogen of semicarbazide attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This is followed by the elimination of water to form the semicarbazone. The reaction is typically conducted in mildly acidic conditions to facilitate the dehydration step .
Research has shown that during certain chemical transformations, particularly in the presence of transitional metals like osmium, benzaldehyde semicarbazone derivatives can undergo unprecedented chemical transformations. In such instances, the NH2 group of the semicarbazone ligand may be displaced by other groups under specific reaction conditions .
Applications in Research and Analysis
Detection of Nitrofurans
One of the most significant applications of 2-Nitrobenzaldehyde semicarbazone is in the detection and quantification of nitrofurans in animal tissues. Nitrofurans are a class of antibiotics that have been banned in many countries for use in food-producing animals due to their potential carcinogenicity .
2-Nitrobenzaldehyde semicarbazone serves as a derivatized standard for the assay of nitrofurans using liquid chromatography coupled with mass spectrometry. This analytical approach allows for sensitive and specific detection of nitrofuran residues in various food products, particularly those of animal origin .
The analytical process typically involves the derivatization of tissue-bound nitrofuran metabolites with 2-nitrobenzaldehyde, followed by extraction and LC-MS/MS analysis. The 2-nitrobenzaldehyde semicarbazone formed during this process serves as a marker for nitrofuran exposure .
Biological Activity and Mechanisms
The biological activity of 2-Nitrobenzaldehyde semicarbazone stems primarily from its interaction with various biological systems and molecules. Research has indicated that the compound can function as an enzyme inhibitor, particularly affecting cytochrome P450 enzymes that play crucial roles in drug metabolism and detoxification processes .
Furthermore, the compound's ability to form stable complexes with certain transition metals suggests potential applications in medicinal chemistry. For instance, osmium complexes formed with related semicarbazone derivatives exhibit interesting electrochemical properties that could be exploited in various biological systems .
Recent studies have also explored the role of 2-Nitrobenzaldehyde semicarbazone in understanding how semicarbazide can form naturally in food products. This research has led to the proposal that azine formation is central to semicarbazide development, with reactions starting from compounds like hydrogen peroxide, peracetic acid, atmospheric oxygen, or hypochlorite and proceeding through various intermediates .
This mechanism provides a convergence of published mechanisms for semicarbazide formation and explains how 2-nitrobenzaldehyde semicarbazone might be detected in foods even without direct exposure to banned nitrofuran antibiotics .
| Hazard Classification | Description |
|---|---|
| Acute Toxicity, Category 4 (H302) | Harmful if swallowed |
| Skin Irritation, Category 2 (H315) | Causes skin irritation |
| Eye Irritation, Category 2 (H319) | Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure, Category 3 (H335) | May cause respiratory irritation |
The compound is identified with the GHS07 hazard pictogram, indicating its potential to cause acute toxicity, skin and eye irritation, and respiratory tract irritation .
Safety precautions when handling 2-Nitrobenzaldehyde semicarbazone should include:
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Use of appropriate personal protective equipment, including gloves, eye protection, and lab coats
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Working in well-ventilated areas or under fume hoods
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Avoiding ingestion, inhalation, or direct contact with skin and eyes
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Appropriate disposal according to local regulations for laboratory chemicals
| Product | Supplier | Catalog Number | Quantity | Price (as of 2025) |
|---|---|---|---|---|
| 2-Nitrobenzaldehyde semicarbazone | Santa Cruz Biotechnology | sc-238170 | 10 mg | $107.00 |
| 2-Nitrobenzaldehyde semicarbazone-13C, 15N2 | Santa Cruz Biotechnology | sc-288265 | 10 mg | $520.00 |
| 2-Nitrobenzaldehyde semicarbazone | HPC Standards | 679161 | 1×25 mg | Price varies |
The isotopically labeled version, 2-Nitrobenzaldehyde semicarbazone-13C, 15N2, is significantly more expensive due to the cost of stable isotope incorporation and its specialized applications in analytical chemistry .
Commercial products are typically provided with certificates of analysis and safety data sheets that detail the purity, identity confirmation, and handling precautions. For research and analytical applications, high-purity standards (typically ≥95% purity) are available .
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